molecular formula C15H20N2O5 B5799766 N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide CAS No. 5867-30-1

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5799766
CAS No.: 5867-30-1
M. Wt: 308.33 g/mol
InChI Key: GQWSCTJNQYWSIB-UHFFFAOYSA-N
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Description

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide is an organic compound with the molecular formula C15H20N2O5 It is characterized by the presence of a cyclohexyl group, two methoxy groups, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

    Methoxylation: The methoxy groups are introduced via methylation reactions, often using methanol and a suitable catalyst.

    Amidation: The final step involves the formation of the amide bond by reacting the nitro-methoxy benzene derivative with cyclohexylamine under appropriate conditions.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products:

    Reduction: Cyclohexyl-4,5-dimethoxy-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: Cyclohexylamine and 4,5-dimethoxy-2-nitrobenzoic acid.

Scientific Research Applications

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

  • N-cyclohexyl-4-methoxy-2-nitrobenzamide
  • N-cyclohexyl-4,5-dimethoxybenzamide
  • N-cyclohexyl-2-nitrobenzamide

Comparison: N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications

Properties

IUPAC Name

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-13-8-11(12(17(19)20)9-14(13)22-2)15(18)16-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWSCTJNQYWSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2CCCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974207
Record name N-Cyclohexyl-4,5-dimethoxy-2-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5867-30-1
Record name N-Cyclohexyl-4,5-dimethoxy-2-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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